![molecular formula C16H25N3O B1373672 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide CAS No. 1218166-69-8](/img/structure/B1373672.png)

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide

Overview

Description

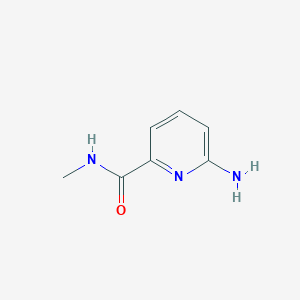

“2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” is a compound with the molecular formula C16H25N3O . It has a molecular weight of 275.39 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl group and a hexanamide group .Chemical Reactions Analysis

The pyrrolidine ring in “this compound” is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

1. Role in Antibiotic Synthesis

2-Amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide, as a pyrrolidine derivative, has been identified as a key intermediate in the preparation of antibiotics. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial step in the development of premafloxacin, an antibiotic for veterinary use, involves pyrrolidine-based compounds (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

2. Discovery of Selective Inverse Agonists

In the realm of medicinal chemistry, similar compounds have been utilized in the discovery of selective inverse agonists. For instance, a phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists was developed using a pyrrolidine-based structure, highlighting its importance in designing drugs with high selectivity and desirable pharmacokinetic properties (Duan et al., 2019).

3. Application in Melanin-Concentrating Hormone Receptor Antagonists

Compounds derived from this compound have been identified as potent and functionally active antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). This discovery is significant in pharmacology, as one such compound demonstrated both good oral bioavailability and in vivo efficacy in rats (Huang et al., 2005).

4. Fluorescence Binding Studies

In analytical chemistry, derivatives of pyrrolidine-based compounds have been used in fluorescence binding studies. For instance, the synthesis of p-hydroxycinnamic acid amides and their interaction with bovine serum albumin were investigated, demonstrating the chemical versatility and utility of such compounds in biochemical research (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-aminopyrimidine derivatives, have shown activity against organisms likeTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria respectively .

Mode of Action

Compounds with a similar pyrrolidine ring structure have been found to interact with multiple receptors . The pyrrolidine ring’s non-planarity allows it to efficiently explore the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with similar structures have been found to have broad-spectrum biological activities .

Pharmacokinetics

Similar compounds have been found to have satisfactory drug-like characteristics and adme properties .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the biological activity of similar compounds can be influenced by the spatial orientation of substituents and different stereoisomers .

properties

IUPAC Name |

2-amino-N-(3-pyrrolidin-1-ylphenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-2-3-9-15(17)16(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12,15H,2-5,9-11,17H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTUEVOINOULMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)

![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)

![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1373598.png)

![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)

![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)